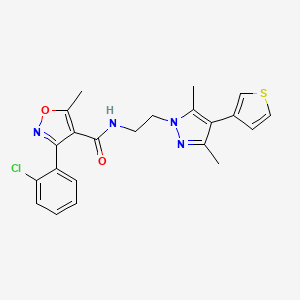

3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole-isoxazole scaffold. The molecule comprises a 2-chlorophenyl group attached to the isoxazole ring and a thiophen-3-yl substituent on the pyrazole moiety. The compound’s stereoelectronic properties, such as charge distribution and molecular polarity, can be analyzed using quantum chemical tools like Multiwfn , while its crystallographic parameters may be refined using programs like SHELXL .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-13-19(16-8-11-30-12-16)14(2)27(25-13)10-9-24-22(28)20-15(3)29-26-21(20)17-6-4-5-7-18(17)23/h4-8,11-12H,9-10H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXVBXGZCYAENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide (CAS Number: 2034358-22-8) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.9 g/mol. The structure incorporates multiple functional groups including a chlorophenyl moiety, a pyrazole ring, and an isoxazole carboxamide, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034358-22-8 |

| Molecular Formula | C22H21ClN4O2S |

| Molecular Weight | 440.9 g/mol |

1. Anticancer Activity

Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, derivatives with thiophene and pyrazole units have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a comparative study, a related compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells, suggesting that the presence of electron-withdrawing groups enhances cytotoxicity due to increased p-π conjugation effects .

2. Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar frameworks have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Research Findings:

A series of pyrazole derivatives were evaluated for their anti-inflammatory activity, revealing that certain compounds had an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium . This indicates that the compound may possess similar therapeutic potential.

3. Antimicrobial Activity

Thiophene-containing compounds have been recognized for their antimicrobial properties. Preliminary tests indicate that the compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Summary:

In related studies, benzofuran-pyrazole derivatives demonstrated MIC values ranging from 2.50 to 20 µg/mL against various pathogens . This suggests that the target compound could be similarly effective.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA or inhibit DNA gyrase, leading to disruptions in replication and transcription processes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and isoxazole moieties. For instance, derivatives of pyrazole have been shown to inhibit various tumor cell lines by targeting specific pathways involved in cancer progression. The incorporation of the thiophene ring enhances the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

Compounds similar to 3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide have demonstrated significant anti-inflammatory effects in vitro. The presence of the chlorophenyl group is believed to contribute to these properties by modulating inflammatory pathways .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been well-documented. Studies indicate that such compounds can exhibit broad-spectrum antibacterial effects against various pathogens, including resistant strains. The unique structural features of this compound may enhance its efficacy against specific bacterial targets .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide involves multi-step reactions that include the formation of key intermediates such as substituted pyrazoles and isoxazoles. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the pyrazole or isoxazole ring can lead to significant changes in potency and selectivity against biological targets .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table compares the target compound with two structurally related molecules from the evidence:

Computational Insights

For example:

- The target compound’s carboxamide group exhibits a strong negative ESP, favoring hydrogen bonding with basic residues.

- D314-0308’s dimethoxyphenyl group shows localized positive ESP regions, suggesting dipole interactions.

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., hydrolysis) using Gaussian09 at the B3LYP/6-31G* level .

- Kinetic Modeling : Derive rate constants for degradation using MATLAB or Python-based scripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.